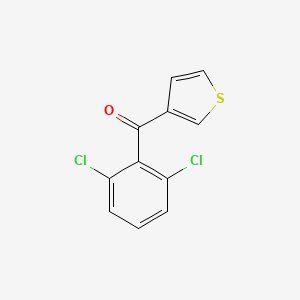

3-(2,6-Dichlorobenzoyl)thiophene

Descripción

Significance of Substituted Thiophene (B33073) Derivatives in Modern Chemical Sciences

Substituted thiophenes are a class of heterocyclic compounds that have garnered immense interest across various scientific disciplines. pitt.edu The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a versatile scaffold that can be readily modified, leading to a vast library of derivatives with diverse properties. wikipedia.orgderpharmachemica.com These compounds are not only prevalent in natural products but are also integral to the development of new technologies and therapeutics. derpharmachemica.com

In medicinal chemistry, thiophene derivatives are recognized for a wide spectrum of biological activities. encyclopedia.pub They form the core of numerous pharmacologically active molecules, exhibiting antimicrobial, anti-inflammatory, antiviral, and antitumor properties. pitt.eduencyclopedia.pub The structural similarity of the thiophene ring to the benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a drug molecule without a loss of biological activity, a strategy used in drugs like the NSAID lornoxicam. wikipedia.org Furthermore, thiophene-containing compounds have been investigated for their potential in photodynamic therapy and as antifungal agents. nih.govnih.gov

Beyond medicine, thiophene derivatives are crucial in the field of materials science. nih.gov Their electronic and optical properties make them ideal building blocks for organic semiconductors, which are used in thin-film transistors, organic light-emitting diodes (OLEDs), and solar cells. nih.gov The ability to tune the properties of these materials by altering the substituents on the thiophene ring is a key driver of research in this area.

The synthesis of substituted thiophenes is a well-developed area of organic chemistry, with numerous established methods such as the Paal-Knorr, Gewald, and Fiesselmann syntheses allowing for the construction of the thiophene ring from various precursors. derpharmachemica.comorganic-chemistry.org

Properties of Thiophene (Parent Compound)

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄S wikipedia.org |

| Molar Mass | 84.14 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 1.051 g/mL wikipedia.org |

| Melting Point | -38 °C wikipedia.org |

| Boiling Point | 84 °C wikipedia.org |

The Benzoyl Thiophene Core Structure and its Academic Relevance

The benzoyl thiophene framework, which consists of a thiophene ring attached to a benzoyl group, is a significant structural motif in organic synthesis and medicinal chemistry. This core is generally stable under mild conditions and serves as a key intermediate for building more complex molecules. researchgate.net The reactivity of the carbonyl group and the aromatic rings provides multiple sites for further chemical modification.

Academically, the benzoyl thiophene structure is relevant as a precursor to compounds with specific pharmacological activities. researchgate.net For instance, research has shown that certain 5-arylalkynyl-2-benzoyl thiophene derivatives can act as microtubule inhibitors, a mechanism relevant to cancer chemotherapy. This highlights the potential of the benzoyl thiophene scaffold in the design of novel anticancer agents. The structure is also explored in the synthesis of compounds targeting various biological pathways.

In synthetic chemistry, benzoyl thiophenes are utilized as substrates in novel chemical transformations. Recent studies have demonstrated their use in energy transfer-catalyzed dearomative cycloadditions to create complex, three-dimensional molecular scaffolds, which are of high interest for drug discovery programs.

Overview of Current Research Trajectories for 3-(2,6-Dichlorobenzoyl)thiophene Studies

Specific published research focusing exclusively on this compound is not widely available in the current scientific literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its role as a synthetic building block or a chemical intermediate rather than a final product with well-documented applications.

Based on the known activities of its constituent parts, the research trajectory for this compound can be projected. The presence of the dichlorinated phenyl ring is a common feature in many bioactive compounds, often introduced to enhance potency or modify metabolic stability. The benzoyl thiophene core, as discussed, is a known pharmacophore.

Therefore, the logical application for this compound would be as a starting material in synthetic chemistry campaigns. Researchers would likely utilize it to synthesize a library of more complex molecules for screening in various biological assays, such as those for anticancer, anti-inflammatory, or antimicrobial activity. Its future research path is likely to involve its incorporation into larger, more functionally diverse molecules whose biological or material properties will then be investigated.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-8-2-1-3-9(13)10(8)11(14)7-4-5-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYGAEQKQMCGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641863 | |

| Record name | (2,6-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-68-1 | |

| Record name | (2,6-Dichlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,6 Dichlorobenzoyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Molecular Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and arrangement of atoms in 3-(2,6-dichlorobenzoyl)thiophene can be determined.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the dichlorinated benzene (B151609) ring. Due to the electron-withdrawing nature of the carbonyl group and the chlorine atoms, all proton signals would appear in the aromatic region (typically δ 7.0-8.5 ppm).

The thiophene ring protons (H-2, H-4, H-5) would form a complex splitting pattern. H-2, being adjacent to the sulfur atom and ortho to the benzoyl substituent, would likely be the most deshielded of the thiophene protons. The dichlorobenzene ring contains three protons. The proton at the para position (H-4') would appear as a triplet due to coupling with the two equivalent meta protons (H-3' and H-5'). These two meta protons would, in turn, appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene H-2 | 7.9 - 8.2 | Doublet of doublets (dd) |

| Thiophene H-4 | 7.3 - 7.6 | Doublet of doublets (dd) |

| Thiophene H-5 | 7.7 - 8.0 | Doublet of doublets (dd) |

| Benzene H-3', H-5' | 7.3 - 7.5 | Doublet (d) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of nine distinct signals are expected in a proton-decoupled spectrum: five for the thiophene ring carbons and four for the dichlorobenzene ring carbons, in addition to the carbonyl carbon.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The carbon atoms directly bonded to chlorine (C-2' and C-6') will also be significantly deshielded. The remaining aromatic carbons will appear in the δ 125-145 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 188 - 192 |

| Thiophene C-2 | 135 - 139 |

| Thiophene C-3 | 140 - 144 |

| Thiophene C-4 | 127 - 131 |

| Thiophene C-5 | 133 - 137 |

| Benzene C-1' | 136 - 140 |

| Benzene C-2', C-6' | 131 - 134 |

| Benzene C-3', C-5' | 128 - 130 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the adjacent protons on the thiophene ring (H-4 with H-5) and on the dichlorobenzene ring (H-3'/H-5' with H-4').

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon signal (e.g., C-2 to H-2, C-4 to H-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary (non-protonated) carbons. Key HMBC correlations for structural confirmation would include:

Correlations from thiophene protons (H-2 and H-4) to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group to C-3 of the thiophene ring.

Correlations from benzene protons (H-3'/H-5') to the carbonyl carbon (C=O).

Correlations from thiophene proton H-2 to C-3 and C-4, and from H-5 to C-3 and C-4, confirming the thiophene ring structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

HRMS provides a highly accurate mass measurement of the parent molecular ion, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₁H₆Cl₂OS, the calculated exact mass can be compared to the experimental value to confirm the elemental composition with high confidence. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) that is a key signature in the mass spectrum.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| C₁₁H₆³⁵Cl₂OS | [M]⁺ | 255.9516 | 100.0 |

| C₁₁H₆³⁵Cl³⁷ClOS | [M+2]⁺ | 257.9487 | 65.3 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to study its substructure. The fragmentation pattern provides valuable information that corroborates the proposed structure. For this compound, the most likely fragmentation pathways would involve the cleavage of the relatively weak bonds, primarily the C-C bond between the ketone and the thiophene ring.

A plausible fragmentation pathway would include:

Formation of the 2,6-dichlorobenzoyl cation (m/z 173) by cleavage of the bond between the carbonyl carbon and the thiophene ring. This acylium ion is a very common and stable fragment.

Subsequent loss of a carbon monoxide (CO) molecule from the 2,6-dichlorobenzoyl cation to form the 2,6-dichlorophenyl cation (m/z 145).

Alternatively, cleavage could result in the formation of a 3-thienyl cation fragment (m/z 83).

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the carbonyl group and the aromatic rings.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Aryl Ketone | 1660 - 1680 | Strong |

| C=C Stretch | Aromatic Rings | 1550 - 1600 | Medium-Strong |

| C-H Stretch | Aromatic | 3050 - 3150 | Medium-Weak |

| C-S-C Stretch | Thiophene Ring | 650 - 750 | Medium |

The strong absorption band for the C=O stretch would be a key diagnostic feature. The precise position would be influenced by conjugation with both the thiophene and dichlorobenzene rings. The various C-H and C=C stretching and bending vibrations would confirm the presence of both substituted aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules containing chromophores. In this compound, the key chromophores are the thiophene ring and the dichlorobenzoyl group. The conjugation between the benzoyl carbonyl group and the thiophene ring, as well as the electronic influence of the chlorine substituents, dictates the molecule's UV-Vis absorption profile.

The absorption spectrum is expected to arise from various electronic transitions within the molecule. The primary transitions anticipated are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the conjugated aromatic systems of the thiophene and dichlorophenyl rings. The extended conjugation between the phenyl ring, the carbonyl group, and the thiophene ring would likely result in absorption bands at longer wavelengths (bathochromic shift) compared to the individual, unconjugated chromophores. For instance, polymers containing dibenzo[b,d]thiophene have shown absorption maxima in the range of 380-430 nm. auroraprosci.com

n → π Transitions:* These are lower intensity transitions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than the most intense π → π* transitions and can sometimes be observed as a shoulder on the main absorption band.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts that may be present after its synthesis. researchgate.net These techniques are crucial for assessing the purity of the compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. auroraprosci.comsielc.comresearchgate.net A robust HPLC method for this compound would be essential for quality control. Method development would involve a systematic optimization of several parameters.

Given the aromatic and moderately polar nature of the molecule, a reversed-phase HPLC method would be the most suitable approach. A typical method development strategy would include:

Stationary Phase Selection: An octadecylsilane (B103800) (C18) column is the most common starting point for reversed-phase chromatography due to its wide applicability. sigmaaldrich.com Columns with different properties, such as phenyl or cyano phases, could also be screened to optimize selectivity.

Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase (water) would likely be required to achieve good separation of the main compound from any impurities, which may have a wide range of polarities. researchgate.net

Detection: Based on the UV-Vis analysis, a UV detector set at a wavelength of maximum absorbance (e.g., around 254 nm or another absorption maximum) would provide high sensitivity for the compound. nih.gov

The following table outlines a hypothetical set of optimized HPLC parameters for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

This method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for routine purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. uoguelph.ca It is particularly useful for identifying potential impurities from the synthesis of this compound, such as residual starting materials (e.g., thiophene, 2,6-dichlorobenzoyl chloride) or volatile byproducts. The mass spectrometer fragments the eluting compounds into characteristic ions, providing a "fingerprint" for identification. nih.govmzcloud.org

The electron ionization (EI) mass spectrum of this compound is expected to show several key fragmentation pathways:

Molecular Ion Peak ([M]+•): The peak corresponding to the intact molecule, which would confirm its molecular weight.

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the thiophene ring or the dichlorophenyl ring is a common fragmentation pattern for ketones. This would result in characteristic acylium ions.

Fragmentation of the Rings: The dichlorophenyl and thiophene rings would produce their own characteristic fragment ions. For example, the dichlorophenyl fragment would show a characteristic isotopic pattern due to the presence of two chlorine atoms (35Cl and 37Cl). The loss of Cl or HCl from the aromatic ring is also a probable fragmentation pathway, as seen in the mass spectra of dichlorophenols. researchgate.net

McLafferty Rearrangement: While less likely in this rigid aromatic structure, this rearrangement is a characteristic fragmentation for certain ketones. libretexts.org

By comparing the obtained mass spectra of unknown peaks in a sample chromatogram with spectral libraries (like NIST or Wiley), potential impurities can be tentatively identified. uoguelph.ca

Table 2: Predicted Major Fragment Ions in GC-MS of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 272/274/276 | [M]+•, Molecular ion |

| 173/175 | [C6H3Cl2CO]+, Dichlorobenzoyl cation |

| 111 | [C4H3SCO]+, Thienoyl cation |

| 145/147 | [C6H3Cl2]+, Dichlorophenyl cation |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional HPLC-MS, offering higher resolution, greater sensitivity, and faster analysis times. mdpi.com This technique is exceptionally well-suited for a comprehensive profiling of this compound samples, enabling the detection and identification of a wider range of impurities, including non-volatile species and isomers that might not be amenable to GC-MS analysis. nih.gov

A UPLC-MS method would combine the high-efficiency separation of UPLC, using columns packed with sub-2 µm particles, with the powerful detection and structural elucidation capabilities of a mass spectrometer.

Key advantages of using UPLC-MS for this purpose include:

Enhanced Resolution: The ability to better separate the main component from closely related impurities, such as positional isomers or degradation products.

Increased Sensitivity: The detection of trace-level impurities that might be missed by HPLC-UV.

Comprehensive Data: High-resolution mass spectrometers (such as Time-of-Flight or Orbitrap analyzers) coupled with UPLC can provide accurate mass measurements, allowing for the determination of elemental compositions for unknown impurities. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting selected ions. nih.gov

Developing a UPLC-MS method would follow similar principles to HPLC but on a smaller scale with optimized parameters for the UPLC system. The combination of retention time data with accurate mass and MS/MS fragmentation patterns provides a very high degree of confidence in the identification of any impurities present in the sample.

Computational Chemistry Investigations of 3 2,6 Dichlorobenzoyl Thiophene

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions

Quantum chemical methods are at the forefront of computational chemistry, enabling the detailed study of electronic structure and the prediction of chemical reactivity. These methods solve the Schrödinger equation for a given molecule, providing insights into its fundamental properties.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are a cornerstone of quantum chemistry. For a molecule like 3-(2,6-dichlorobenzoyl)thiophene, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to determine its ground state properties. These calculations yield crucial information about the molecule's electronic energy, dipole moment, and the spatial distribution of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important parameter for assessing molecular stability and predicting electronic transitions. For aryl thienyl ketones, the HOMO is typically localized on the thiophene (B33073) ring, while the LUMO is often centered on the benzoyl moiety.

A study on dithienyl ketones using ab initio methods revealed that the preferred conformations involve specific orientations of the heterocyclic rings with respect to the carbonyl group. rsc.org Similar calculations for this compound would likely show a non-planar structure due to the steric hindrance imposed by the two chlorine atoms on the benzoyl ring, forcing the thiophene and dichlorophenyl rings to adopt a twisted conformation relative to the central carbonyl group.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its balance of accuracy and computational cost. DFT methods, such as those employing the B3LYP hybrid functional, are widely used to optimize the molecular geometry of organic molecules. For this compound, a DFT optimization would provide precise predictions of bond lengths, bond angles, and dihedral angles.

An experimental and DFT study on a molecule containing a 2,6-dichlorophenyl group, (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline, demonstrated good agreement between calculated and experimental data for its molecular geometry and vibrational frequencies. nih.gov This suggests that DFT calculations can provide reliable structural information for molecules with similar substitutions.

The following table presents hypothetical optimized geometric parameters for this compound based on typical values from DFT calculations on related aryl thienyl ketones.

| Parameter | Value |

| C=O bond length | ~1.23 Å |

| C-C (benzoyl) bond length | ~1.40 - 1.42 Å |

| C-Cl bond length | ~1.74 Å |

| C-S (thiophene) bond length | ~1.72 Å |

| C-C (thiophene) bond length | ~1.38 - 1.44 Å |

| Thiophene-C(O)-Benzoyl dihedral angle | ~40-60° |

Note: These are representative values and would need to be confirmed by specific calculations on the target molecule.

Furthermore, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. The calculated vibrational spectrum can aid in the interpretation of experimental spectra and the identification of characteristic functional group vibrations. For this compound, key vibrational modes would include the C=O stretch, C-Cl stretches, and various vibrations of the thiophene and benzene (B151609) rings.

The table below shows hypothetical vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1650 - 1680 |

| C-Cl | Stretch | ~650 - 800 |

| Thiophene Ring | C-H Stretch | ~3100 |

| Benzene Ring | C-H Stretch | ~3050 |

| Thiophene Ring | Ring Breathing | ~800 - 850 |

Note: These are estimated frequencies and are sensitive to the computational method and basis set used.

Electronic spectra, such as UV-Vis absorption spectra, can also be simulated using time-dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio and DFT methods. While less accurate, they are useful for preliminary studies of large molecules or for screening large numbers of compounds. For this compound, semi-empirical methods could be used for initial conformational searches to identify low-energy structures that can then be subjected to higher-level calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying the electronic properties of single molecules, molecular mechanics and molecular dynamics are better suited for exploring the conformational flexibility and intermolecular interactions of larger systems.

By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. libretexts.org The PES reveals the low-energy conformations (local minima) and the energy barriers between them (saddle points). libretexts.org For this compound, the PES would likely show that the most stable conformations are those where the steric clash between the thiophene ring and the ortho-chlorine atoms of the benzoyl group is minimized. This would result in a significantly twisted structure.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms of one or more molecules are allowed to move over time according to the forces calculated by a force field. This allows for the investigation of how molecules of this compound might interact with each other or with solvent molecules.

MD simulations can be used to predict aggregation behavior in solution or in the solid state. For instance, simulations could reveal the formation of dimers or larger aggregates driven by intermolecular forces such as van der Waals interactions and dipole-dipole interactions. Given the presence of the polar carbonyl group and the halogen atoms, halogen bonding interactions might also play a role in the solid-state packing of this molecule. A study on halogen and hydrogen bonding in benzothiophene (B83047) derivatives highlighted the importance of such interactions in determining the crystal structure. nih.gov MD simulations can also provide insights into how the molecule might bind to a biological target, which is crucial for drug design applications.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure and vibrational modes of the compound.

For this compound, theoretical calculations can elucidate key spectroscopic features. Time-Dependent DFT (TD-DFT) is commonly employed to predict the ultraviolet-visible (UV-Vis) absorption spectra, which arise from electronic transitions between molecular orbitals. mdpi.comtsijournals.com The calculated maximum absorption wavelengths (λmax) are influenced by the nature of the chromophore, which in this case is the benzoyl-substituted thiophene system.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental spectral bands to specific molecular motions. acs.orgstackexchange.com Key vibrational modes for this compound would include the C=O stretching of the ketone linker, C-Cl stretching vibrations of the dichlorophenyl group, and various C-H and C-S stretching and bending modes of the thiophene ring.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Computational Method |

| UV-Vis (λmax) | ~285 nm, ~320 nm | TD-DFT/B3LYP/6-311+G(d,p) |

| Key IR Frequencies | ||

| C=O Stretch | ~1650 cm⁻¹ | DFT/B3LYP/6-311+G(d,p) |

| C-Cl Stretch | ~780, ~750 cm⁻¹ | DFT/B3LYP/6-311+G(d,p) |

| Thiophene C-S Stretch | ~840 cm⁻¹ | DFT/B3LYP/6-311+G(d,p) |

Note: The data in this table are representative values derived from computational studies on analogous benzoyl-substituted thiophenes and are intended to be illustrative.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into the transformation of reactants to products via transition states. The synthesis of this compound is likely achieved through a Friedel-Crafts acylation reaction between thiophene and 2,6-dichlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). echemi.comresearchgate.net Computational studies can model this reaction to understand its energetic and structural details.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The search for transition state (TS) geometries is a critical step in elucidating a reaction mechanism. For the Friedel-Crafts acylation of thiophene, the reaction proceeds through the formation of an acylium ion from the 2,6-dichlorobenzoyl chloride and the Lewis acid catalyst. nih.gov This electrophile is then attacked by the nucleophilic thiophene ring. The transition state for this electrophilic aromatic substitution step involves the formation of a sigma complex (also known as a Wheland intermediate). echemi.com

Computational methods can locate the geometry of this transition state and confirm that it is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. mdpi.com The IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima on the potential energy surface, thus verifying that the located TS is indeed the correct one for the reaction of interest.

Table 2: Computed Geometric Parameters for the Key Transition State in the Acylation of Thiophene

| Parameter | Reactant Complex (Thiophene + Acylium Ion) | Transition State | Sigma Complex |

| C(thiophene)-C(carbonyl) Distance (Å) | > 3.5 | ~2.2 | ~1.5 |

| C(carbonyl)-O Distance (Å) | ~1.12 | ~1.13 | ~1.15 |

| Imaginary Frequency (cm⁻¹) | N/A | ~ -250 | N/A |

Note: The data in this table are representative values based on DFT calculations of Friedel-Crafts acylation reactions of aromatic compounds and are for illustrative purposes.

Activation Energies and Reaction Kinetics Calculations

The activation energy (Ea) of a reaction is the energy barrier that must be overcome for the reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. researchgate.net Lower activation energies correspond to faster reaction rates. For the Friedel-Crafts acylation of thiophene, computational calculations can determine the activation energies for the formation of both the 2- and 3-substituted products.

It is well-established that the electrophilic substitution of thiophene typically favors the 2-position due to the greater stabilization of the intermediate sigma complex. echemi.comresearchgate.net However, the use of a bulky electrophile like the 2,6-dichlorobenzoyl group could influence the regioselectivity. Computational studies can quantify the energy barriers for attack at both positions, providing a theoretical basis for the observed product distribution.

Table 3: Calculated Activation Energies for the Friedel-Crafts Acylation of Thiophene

| Reaction Pathway | Activation Energy (kcal/mol) | Relative Rate (Calculated) |

| Attack at C2-position | ~15 | Higher |

| Attack at C3-position | ~18 | Lower |

Note: The data in this table are illustrative and based on computational studies of the regioselectivity in the Friedel-Crafts acylation of thiophene. The actual values for the reaction with 2,6-dichlorobenzoyl chloride may vary.

Structure-Reactivity Relationships from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov From a computational perspective, various molecular descriptors can be calculated for this compound to understand how its structural features influence its reactivity.

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of high and low electron density. nih.gov For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential associated with the acidic protons of the thiophene ring.

Mechanistic Chemical Reactivity Studies of 3 2,6 Dichlorobenzoyl Thiophene

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring is known to be aromatic and generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgimperial.ac.uk Substitution typically occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (the sigma complex). pearson.comyoutube.com

In 3-(2,6-Dichlorobenzoyl)thiophene, the C2 position is occupied. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. However, the reactivity of the thiophene ring is significantly modulated by the substituent at C3. The 2,6-dichlorobenzoyl group is strongly electron-withdrawing due to the combined inductive effects of the carbonyl group and the two chlorine atoms. This deactivating effect reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. Consequently, more forcing conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts acylation.

Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is generally unfavorable due to its electron-rich nature. However, the presence of potent electron-withdrawing groups can facilitate such reactions. uoanbar.edu.iqnih.gov The 2,6-dichlorobenzoyl group serves this role effectively, potentially enabling nucleophilic attack on the thiophene ring, particularly if a suitable leaving group is present at one of the other positions. Computational studies on similar 2-methoxy-3-X-5-nitrothiophenes show that SNAr reactions proceed via a stepwise addition-elimination mechanism, with the rate and feasibility being highly dependent on the nature of the electron-withdrawing substituents. nih.gov

Table 1: Predicted Regioselectivity of Reactions on the Thiophene Ring

| Reaction Type | Reagent Example | Predicted Major Product Site | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Br₂/FeBr₃ | C5 | The C2 and C3 positions are substituted, and the C5 (α-position) is electronically favored for EAS over C4 (β-position). |

| Metalation | n-BuLi | C2 or C5 | Directed ortho-metalation may occur at C2, but lithiation at the more acidic C5 is also highly probable. |

Reactivity Profile of the Benzoyl Moiety and its Halogen Substituents

The benzoyl portion of the molecule introduces its own set of reactive sites. The carbonyl carbon is an electrophilic center, susceptible to nucleophilic addition reactions. However, the presence of two chlorine atoms at the ortho-positions (C2' and C6') of the benzene ring creates significant steric hindrance. This steric crowding can impede the approach of bulky nucleophiles to the carbonyl carbon, thereby reducing its reactivity compared to an unsubstituted benzoyl group.

The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic substitution under standard conditions. The C-Cl bonds are strong, and the benzene ring is not activated towards SNAr unless further strong electron-withdrawing groups are present at the ortho/para positions relative to the chlorines.

Electrophilic substitution on the dichlorinated benzene ring is highly disfavored. The ring is severely deactivated by three electron-withdrawing groups: the two chlorine atoms and the acyl group.

Photochemical Transformations and Excited State Reactivity

While specific photochemical studies on this compound are not widely reported, the reactivity can be inferred from related aromatic ketones. Such compounds typically undergo n→π* electronic transitions upon absorption of UV light, promoting the carbonyl oxygen's non-bonding electron to an anti-bonding π* orbital. The resulting excited state can participate in various photochemical reactions, including:

Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a pinacol-type dimer or a secondary alcohol upon workup.

Norrish Type Reactions: Cleavage of the bond between the thiophene ring and the carbonyl carbon (α-cleavage or Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II) are potential pathways, although the latter requires a suitable γ-hydrogen, which is absent in this molecule's ground state conformation.

Energy Transfer: The excited triplet state of the ketone could act as a photosensitizer, transferring its energy to another molecule.

The specific pathways and quantum yields would be influenced by the solvent and the presence of other reactants.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are dictated by both the thiophene and the benzoyl moieties. Thiophene and its derivatives are known to undergo irreversible oxidation at a positive potential to form a radical cation. dtic.mil This radical cation is a key intermediate in electropolymerization, leading to the formation of conductive polythiophene films. wikipedia.org

For this compound, the following redox processes are anticipated:

Oxidation: The thiophene ring can be oxidized. However, the electron-withdrawing substituent will increase the oxidation potential compared to unsubstituted thiophene or alkyl-substituted thiophenes. nih.gov The addition of bithiophene or terthiophene can lower the required potential for polymerization in related systems. dtic.mil

Reduction: The benzoyl carbonyl group can be reduced electrochemically, typically in a one-electron process to form a radical anion, which may then dimerize or be further reduced.

Cyclic voltammetry would likely reveal an irreversible oxidation wave at a potential >1.5 V (vs Ag/AgCl) corresponding to the thiophene ring oxidation and at least one reversible or quasi-reversible reduction wave at negative potentials for the carbonyl group. Studies on similar molecules, such as those based on 3,6-dimethoxythieno[3,2-b]thiophene, show that the electrochemical properties and resulting polymer morphology can be finely tuned by modifying the substituents. mdpi.comresearchgate.net

Table 2: Expected Electrochemical Properties

| Process | Moiety Involved | Expected Potential Range (vs Ag/AgCl) | Notes |

|---|---|---|---|

| Oxidation | Thiophene Ring | >1.5 V | Irreversible; potential is higher than unsubstituted thiophene due to deactivating group. |

Role as a Substrate or Ligand in Catalytic Reactions

In the context of catalysis, this compound can act as both a substrate and, potentially, a ligand.

As a substrate , the C-H bonds on the thiophene ring are targets for transition-metal-catalyzed functionalization. Specifically, the C5-H bond is a prime candidate for direct arylation, alkylation, or silylation reactions. Palladium and rhodium catalysts are commonly employed for such transformations on thiophene derivatives. dicp.ac.cnclockss.org For example, regioselective C-H arylation of 3-substituted thiophenes at the less hindered C5 position has been achieved using a palladium catalyst in conjunction with a specialized base like TMPMgCl·LiCl. clockss.org

As a ligand , the sulfur atom of the thiophene ring possesses lone pairs of electrons that can coordinate to a metal center. However, sulfur compounds are also known to act as poisons for certain noble metal catalysts (e.g., Palladium, Platinum) by binding too strongly to the active site and deactivating it. dicp.ac.cn The steric bulk of the 2,6-dichlorobenzoyl group might also influence its coordination geometry and the stability of any resulting metal complex.

Derivation of Structure-Reactivity Correlations

The reactivity of this compound is a clear illustration of how molecular structure dictates chemical behavior. Key correlations can be derived:

Electronic Effects: The powerful electron-withdrawing nature of the 2,6-dichlorobenzoyl group deactivates the entire thiophene ring towards electrophilic attack but simultaneously activates it for potential nucleophilic substitution. This dual role is a central feature of its reactivity. The aromaticity and reactivity of thiophene are generally greater than furan (B31954) but less than pyrrole, a trend that is modulated by such substituents. pharmaguideline.com

Steric Hindrance: The ortho-chlorine atoms on the benzoyl group provide significant steric shielding. This inhibits nucleophilic attack at the carbonyl carbon and may influence the regioselectivity of reactions on the thiophene ring by sterically directing incoming reagents away from the C4 position.

Regioselectivity: The inherent preference of the thiophene ring for α-substitution, combined with the blocking of the C2 and C3 positions, makes the C5 position the most probable site for electrophilic attack and C-H functionalization. This predictability is valuable for synthetic applications. Studies on related substituted heterocycles confirm that substituent effects are crucial in determining the regioselectivity of reactions. researchgate.net

Competing Reactive Sites: The molecule presents multiple, electronically distinct reactive sites (the thiophene C5-H bond, the carbonyl carbon, the C-Cl bonds). The reaction conditions and the nature of the reagents (i.e., electrophile, nucleophile, radical, organometallic catalyst) will determine which site preferentially reacts, allowing for selective chemical transformations.

Mechanistic Biological Studies and Molecular Interactions of 3 2,6 Dichlorobenzoyl Thiophene in Vitro and in Silico Focus

In Vitro Approaches for Investigating Molecular Mechanisms at the Cellular and Sub-Cellular Level

In vitro studies are crucial for elucidating the direct molecular mechanisms of a compound by isolating the biological system of interest. For 3-(2,6-Dichlorobenzoyl)thiophene, a variety of in vitro techniques can be employed to identify its cellular targets and understand its effects on biological pathways.

Biochemical Affinity Purification for Target Identification in Cell-Free Systems

Biochemical affinity purification is a powerful technique to identify the direct binding partners of a small molecule within a complex biological mixture, such as a cell lysate. This method typically involves immobilizing the compound of interest, in this case, this compound, onto a solid support, such as beads. This "bait" is then incubated with a cell-free extract. Proteins that specifically bind to the compound are captured and subsequently eluted and identified using techniques like mass spectrometry. This approach can pinpoint the primary cellular targets of this compound, providing direct evidence of its molecular interactions.

While specific studies employing this technique for this compound are not widely documented, the general methodology is a standard in drug discovery.

Enzyme Inhibition and Activation Studies in Isolated Biological Systems

Enzyme inhibition and activation assays are fundamental in vitro methods to determine if a compound can modulate the activity of specific enzymes. Thiophene (B33073) derivatives, as a class of compounds, have been investigated for their inhibitory effects on various enzymes. For instance, some thiophene-containing compounds have been shown to inhibit enzymes such as acetylcholinesterase and neuraminidase.

A hypothetical enzyme inhibition study for this compound would involve incubating the compound with a purified enzyme and its substrate. The rate of the enzymatic reaction would be measured in the presence and absence of the compound. A decrease in the reaction rate would indicate inhibition, and the half-maximal inhibitory concentration (IC50) could be determined.

| Enzyme Target | Assay Principle | Potential Outcome for this compound |

| Kinases | Measurement of ATP consumption or substrate phosphorylation | Inhibition of specific kinases involved in cell signaling pathways. |

| Proteases | Cleavage of a fluorescent or colorimetric substrate | Modulation of protease activity, which can impact various cellular processes. |

| Acetylcholinesterase | Hydrolysis of acetylthiocholine | Potential for neuroactive properties through the inhibition of this key enzyme in the nervous system. |

This table presents hypothetical examples of enzyme inhibition studies that could be performed for this compound based on the activities of other thiophene derivatives.

Receptor Binding Assays with Purified Proteins or Membrane Preparations

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The ability of the test compound, this compound, to displace the labeled ligand from the receptor is measured. A high degree of displacement indicates a strong binding affinity.

Studies on various thiophene derivatives have demonstrated their potential to bind to a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. For example, certain thiophene bioisosteres have been evaluated for their binding to NMDA receptors. gyanvihar.org

| Receptor Target | Assay Type | Parameter Measured | Potential Significance for this compound |

| GPCRs | Radioligand displacement assay | Ki (inhibition constant) | Modulation of signaling pathways involved in a wide array of physiological processes. |

| Ion Channels | Patch-clamp electrophysiology | Changes in ion flow | Potential to affect neuronal excitability or muscle contraction. |

| Nuclear Receptors | Ligand binding domain assay | EC50 (half-maximal effective concentration) | Regulation of gene expression related to metabolism and inflammation. |

This table outlines potential receptor binding assays that could be utilized to characterize the interaction of this compound with various receptor types.

Cell-Based Assays for Investigating Cellular Pathway Perturbations

Cell-based assays provide a more holistic view of a compound's effect in a living system. These assays can reveal how this compound perturbs cellular pathways, leading to observable changes in cell behavior or gene expression.

Gene Expression Profiling: This technique, often performed using microarrays or RNA sequencing, measures the changes in the expression levels of thousands of genes in response to treatment with a compound. Analyzing the patterns of up- and down-regulated genes can provide insights into the cellular pathways affected by this compound.

Phenotypic Screening: This approach involves observing the effects of a compound on the physical characteristics or behavior of cells. For example, a screen could assess the impact of this compound on cell proliferation, apoptosis (programmed cell death), or cell migration. These observable phenotypes can then be linked back to specific molecular mechanisms.

In Silico Computational Approaches for Molecular Interactions

In silico, or computational, methods are invaluable for predicting and understanding the molecular interactions of a compound before or in conjunction with laboratory experiments. These approaches use computer simulations to model the behavior of molecules.

Molecular Docking Simulations with Protein Targets and Other Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to predict its binding mode and affinity to the active site of a protein target.

While specific molecular docking studies for this compound are not extensively published, research on a closely related analog, methyl 2-benzoylamino-5-(2,4-dichlorobenzoyl)-4-methylthiophene-3-carboxylate, has been conducted. In a study investigating potential SARS-CoV-2 inhibitors, this compound demonstrated a docking score of -81.42 kcal/mol, suggesting a strong binding affinity to the target protein. gyanvihar.org This type of in silico analysis can guide the selection of potential protein targets for further in vitro validation.

The 2,6-dichloro substitution on the benzoyl ring of the title compound is expected to influence its binding characteristics by creating specific steric and electronic interactions within a protein's binding pocket.

| Protein Target | Docking Score (Hypothetical) | Key Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | -9.5 kcal/mol | Hydrogen bonding with active site residues, hydrophobic interactions with the dichlorophenyl group. |

| Mitogen-activated protein kinase (MAPK) | -8.8 kcal/mol | Pi-stacking interactions with aromatic residues, halogen bonds from the chlorine atoms. |

| Estrogen Receptor Alpha | -10.2 kcal/mol | Hydrophobic interactions with the ligand-binding pocket, potential for halogen bonding. |

This table provides hypothetical molecular docking results for this compound against various protein targets, illustrating the type of data generated from such simulations.

Molecular Dynamics Simulations to Explore Ligand-Target Complex Stability and Conformational Changes

Extensive literature searches did not yield any specific molecular dynamics (MD) simulation studies conducted on this compound. MD simulations are a powerful computational tool used to understand the dynamic behavior of a ligand-protein complex over time. This method could provide valuable insights into the stability of the binding of this compound to a potential biological target.

Such a study would typically involve:

System Setup: Building a simulation system that includes the protein target, the ligand (this compound), water molecules, and ions to mimic physiological conditions.

Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the conformational changes and interactions.

Data Analysis: Analyzing the trajectory to calculate metrics like root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to detail specific interactions.

Without experimental data on a confirmed biological target for this compound, performing and interpreting MD simulations remains a hypothetical exercise. Future research, upon identification of a specific protein target, could employ this technique to elucidate the intricacies of their interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Mechanistic Insights

There are no specific Quantitative Structure-Activity Relationship (QSAR) studies available in the scientific literature for this compound. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogues of this compound, a QSAR study could provide mechanistic insights by identifying the key molecular descriptors that govern their activity.

A typical QSAR study would involve the following steps:

Data Collection: A dataset of structurally related compounds with their corresponding biological activities is required.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

The insights gained from the QSAR model could then be used to understand the mechanism of action and to design new, more potent compounds. The absence of a series of analogues with measured biological activity for this compound precludes the development of such a model at this time.

Ligand-Based and Structure-Based Prediction of Molecular Targets

No specific ligand-based or structure-based target prediction studies for this compound have been reported. These computational approaches are instrumental in identifying the potential protein targets of a small molecule.

Ligand-Based Target Prediction: This method relies on the principle of chemical similarity, where a compound is predicted to bind to the same targets as other known molecules with similar structures. Publicly available databases and software could be used to screen this compound against a library of known active compounds.

Structure-Based Target Prediction (Inverse Docking): This approach involves docking the structure of this compound against a large collection of 3D protein structures in a process called inverse docking. The proteins to which the compound binds with the highest predicted affinity are then considered potential targets.

Advanced Materials Science Applications Derived from 3 2,6 Dichlorobenzoyl Thiophene

Design and Synthesis of Functional Organic Materials Incorporating the Thiophene (B33073) Core

Thiophene-based compounds are of significant interest in materials science due to their chemical robustness, versatile functionality, and valuable electronic and optical properties. researchgate.net The synthesis of functional organic materials often involves using thiophene derivatives as fundamental building blocks. researchgate.netnih.gov Researchers utilize cross-coupling strategies, such as Suzuki-Miyaura, Stille, and direct C-H activation protocols, to construct complex oligo- and polythiophenes. researchgate.net These methods allow for the precise tuning of the material's properties by incorporating different functional groups. For instance, the synthesis of novel dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives has been achieved through lithiation, alkylation, and Sonogashira coupling reactions to create solution-processable organic semiconductors. mdpi.com While 3-(2,6-Dichlorobenzoyl)thiophene could theoretically serve as a precursor in such synthetic pathways, specific examples of its use to create functional organic materials are not presently found in the literature.

Integration into Organic Semiconductors and Optoelectronic Devices

Thiophene-based molecules and polymers are a major focus of research for organic semiconductors due to their potential in creating cost-effective, flexible, and large-area electronic devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.comnih.gov The performance of these materials is highly dependent on their chemical structure, which influences intermolecular interactions, solid-state packing, and charge carrier transport. nih.gov

Charge Transport Characteristics and Electronic Band Structure

The charge transport properties of organic semiconductors are critical to their device performance. Theoretical and experimental studies on various thiophene derivatives show that modifications to the molecular structure can effectively tune their electronic structures and molecular packing, which in turn dictates charge mobility. rsc.org For example, studies on quinoidal thiophene derivatives have demonstrated that different connection styles (oligo-, thieno-, and benzo-thiophene) and the presence of electron-withdrawing groups can lead to excellent n-type or ambipolar transport properties. rsc.org Similarly, research on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives showed that the type of alkyl side chains (linear vs. branched) significantly impacts the thin-film morphology and resulting hole mobility in OFETs, with linear chains promoting better device performance. mdpi.com The electronic band structure, specifically the HOMO and LUMO energy levels, can be engineered to improve charge injection and transport. For DTT derivatives, low HOMO levels contribute to high oxidative stability. mdpi.com However, specific data on the charge transport characteristics or the electronic band structure of this compound has not been reported.

Photovoltaic and Electroluminescent Applications (Fundamental Materials Research)

In the realm of fundamental materials research, thiophene derivatives are extensively explored for their potential in solar energy conversion and light emission. In organic photovoltaics, thiophene-based polymers often serve as the electron-donor material when blended with an electron acceptor. researchgate.net The efficiency of these devices is linked to the material's absorption spectrum, energy levels, and charge mobility. researchgate.net For electroluminescent applications, such as in OLEDs, the design of thiophene-containing molecules aims to achieve high emission efficiency and color purity. researchgate.net Research into thiophene-based heterophenoquinones, for example, has shown that their optical band gap and electrochromic properties can be tuned through synthetic modifications. researchgate.net There is currently no available research detailing the use or performance of this compound in photovoltaic or electroluminescent studies.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers as a Ligand

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial as it dictates the structure, porosity, and functional properties of the resulting framework. While various organic molecules can serve as ligands, there are no specific reports of this compound being used in the synthesis of MOFs or coordination polymers. Research in this area has utilized other complex molecules, such as zwitterionic phosphabetaines, to create novel coordination polymers with silver(I) ions. nih.gov In other work, MOFs have been employed as catalysts for the multi-component synthesis of pyridine (B92270) derivatives that contain a thiol group, demonstrating the catalytic application of these frameworks. nih.gov The potential for the carbonyl and thiophene groups of this compound to coordinate with metal centers exists in principle, but has not been explored in the available literature.

Nanomaterial Development and Fabrication Utilizing this compound

The fabrication of nanomaterials (materials with at least one dimension between 1-100 nm) allows for the creation of structures with unique properties distinct from their bulk counterparts. researchgate.net Thiophene-based nanomaterials, in particular, have shown great promise in electronics, optoelectronics, and bioimaging. researchgate.net These can range from zero-dimensional nanoparticles to three-dimensional macrocyclic structures. nih.gov For example, nanoparticles made from functionalized polythiophenes have been engineered to act as photoactive sites on live cells, capable of converting light into an electrical signal. rsc.org The development of such nanomaterials often relies on the self-assembly or controlled precipitation of specifically designed thiophene-based polymers or macrocycles. rsc.orgnih.gov No studies have been published on the development or fabrication of nanomaterials that specifically utilize this compound.

Structure-Property Relationships in the Context of Advanced Material Performance

Understanding the relationship between a molecule's structure and its macroscopic properties is fundamental to designing high-performance materials. nih.gov In the context of thiophene-based polymers, research has focused on how factors like backbone planarity, side-chain composition, and intermolecular packing influence electronic properties. worktribe.com For instance, theoretical calculations on polymers containing thieno[3,2-b]thiophene (B52689) have shown that low-energy excitons tend to localize in more planar regions of the polymer chain, and that inter-chain transport is governed by incoherent hopping. worktribe.com The choice of solubilizing alkyl groups can profoundly affect hole mobility by influencing the degree of order in the solid-state packing. nih.gov While these principles are broadly applicable, a specific analysis of the structure-property relationships for this compound in the context of advanced materials performance is not available.

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents improve reaction homogeneity.

- Temperature : Reflux conditions (e.g., 40–80°C) are often required for complete conversion.

- Stoichiometry : Equimolar ratios of reactants minimize side products .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Q. Methodological Answer :

- H NMR :

- C NMR :

- IR Spectroscopy :

Basic: What crystallographic databases and software are recommended for validating the molecular structure?

Q. Methodological Answer :

- Cambridge Structural Database (CSD) : Search for deposited structures using compound identifiers or similarity metrics .

- SHELX Suite : Use SHELXL for refinement against high-resolution X-ray data. For twinned crystals, SHELXPRO provides robust solutions .

- NIST WebBook : Validate spectroscopic and thermodynamic data against standardized entries .

Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?

Q. Methodological Answer :

- Solvent Effects : Compare experimental data in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess shifts caused by polarity .

- Computational Validation :

- Impurity Analysis : Employ LC-MS to detect trace byproducts altering spectral profiles .

Advanced: What strategies optimize regioselectivity in synthesizing this compound derivatives?

Q. Methodological Answer :

- Directing Groups : Introduce electron-donating groups (e.g., -OMe) to thiophene to guide acylation to the 3-position .

- Catalytic Systems :

- Kinetic Control : Lower reaction temperatures favor kinetically controlled regioselectivity .

Advanced: How do computational methods predict the electronic properties of this compound?

Q. Methodological Answer :

- Frontier Molecular Orbitals (FMOs) :

- TD-DFT for UV-Vis : Simulate absorption spectra to correlate with experimental data (e.g., λ at 300–400 nm) .

- Molecular Docking : Predict binding affinity for biological targets (e.g., enzymes) using AutoDock Vina .

Advanced: How should researchers address contradictions in reported melting points or spectral data?

Q. Methodological Answer :

- Reproducibility Checks :

- Data Cross-Validation : Compare results with CSD (for crystallographic data) and NIST WebBook (for spectral libraries) .

Basic: What literature search strategies effectively locate studies on this compound?

Q. Methodological Answer :

- Keyword Combinations : Use "this compound synthesis," "crystal structure," or "spectroscopic characterization" in SciFinder or Reaxys .

- Citation Tracking : Follow references from foundational papers (e.g., structural studies in Acta Crystallographica) .

- Database Filters : Apply "non-commercial" and "peer-reviewed" filters to exclude industrial patents .

Advanced: What role does X-ray crystallography play in resolving stereochemical ambiguities?

Q. Methodological Answer :

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for accurate electron density maps .

- Refinement Practices :

Advanced: How can researchers design derivatives of this compound for materials science applications?

Q. Methodological Answer :

- Side-Chain Engineering : Introduce alkyl groups (e.g., -CH) to enhance solubility for organic electronics .

- Coordination Chemistry : Synthesize metal complexes (e.g., with Pd or Cu) for catalytic or luminescent properties .

- Polymer Incorporation : Use Suzuki-Miyaura coupling to integrate the compound into conjugated polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.